1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide
CAS No.: 946276-02-4
Cat. No.: VC4450328
Molecular Formula: C21H19ClN4O3
Molecular Weight: 410.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946276-02-4 |
|---|---|
| Molecular Formula | C21H19ClN4O3 |
| Molecular Weight | 410.86 |
| IUPAC Name | 1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19ClN4O3/c1-2-18-24-25-21(29-18)13-3-7-16(8-4-13)23-20(28)14-11-19(27)26(12-14)17-9-5-15(22)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,23,28) |
| Standard InChI Key | PIJUIDSSCHHHMX-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Introduction
The compound 1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that incorporates several functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyrrolidine moiety. This compound is of interest due to its potential biological activities, which are often associated with compounds containing oxadiazole and pyrrolidine rings.
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multi-step reactions, including the formation of the oxadiazole ring and the attachment of the pyrrolidine and chlorophenyl groups. Characterization methods such as NMR, IR, and mass spectrometry are commonly used to confirm the structure of such compounds.
Biological Activities
Compounds containing oxadiazole and pyrrolidine rings have been explored for various biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. For instance, oxadiazole derivatives have shown promising results in antimicrobial assays, while pyrrolidine-based compounds have been studied for their potential in neurological and cardiovascular applications.
Research Findings
While specific research findings on 1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide are not available, related compounds have demonstrated significant biological activity:
Future Directions
Future studies should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models. Additionally, computational modeling could provide insights into its potential interactions with biological targets.
Given the lack of specific information on this compound in the search results, a comprehensive review of chemical databases and scientific literature is recommended to gather more detailed data on its synthesis, characterization, and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume